
6-Benzoyl-3,6-dihydro-5H-benzimidazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzoyl-3,6-dihydro-5H-benzimidazol-5-one is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are often used in medicinal chemistry due to their structural similarity to naturally occurring nucleotides. This compound is characterized by a benzoyl group attached to the benzimidazole core, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzoyl-3,6-dihydro-5H-benzimidazol-5-one typically involves the condensation of o-phenylenediamine with benzoyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Benzoyl-3,6-dihydro-5H-benzimidazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group, forming hydroxybenzimidazole.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various benzimidazole derivatives with altered functional groups, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
6-Benzoyl-3,6-dihydro-5H-benzimidazol-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an antimicrobial and antiviral agent.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals, particularly for treating infections and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Benzoyl-3,6-dihydro-5H-benzimidazol-5-one involves its interaction with various molecular targets, including enzymes and receptors. The benzoyl group enhances its ability to bind to these targets, leading to inhibition or activation of specific biochemical pathways. This interaction can result in antimicrobial, antiviral, or anticancer effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, which lacks the benzoyl group.
2-Aminobenzimidazole: A derivative with an amino group at the 2-position.
5,6-Dichlorobenzimidazole: A derivative with chlorine atoms at the 5 and 6 positions.
Uniqueness
6-Benzoyl-3,6-dihydro-5H-benzimidazol-5-one is unique due to the presence of the benzoyl group, which imparts distinct chemical and biological properties. This group enhances its ability to interact with molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
105686-59-7 |
|---|---|
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
6-benzoyl-3,6-dihydrobenzimidazol-5-one |
InChI |
InChI=1S/C14H10N2O2/c17-13-7-12-11(15-8-16-12)6-10(13)14(18)9-4-2-1-3-5-9/h1-8,10H,(H,15,16) |
InChI Key |
JJYYKYBHFMSUQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2C=C3C(=CC2=O)NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B14319465.png)
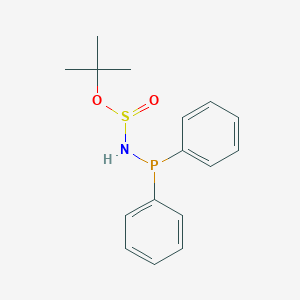
![1-[(Prop-2-en-1-yl)oxy]cyclopent-1-ene](/img/structure/B14319474.png)
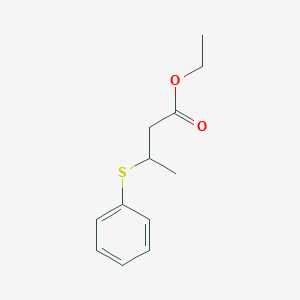
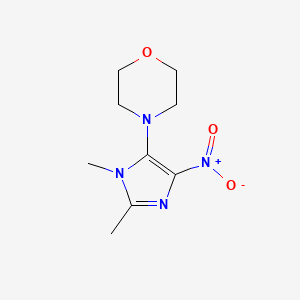
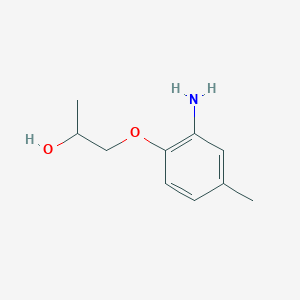

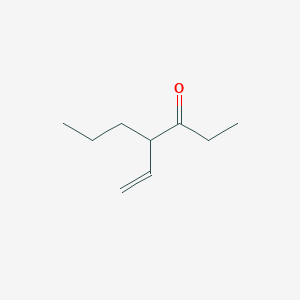
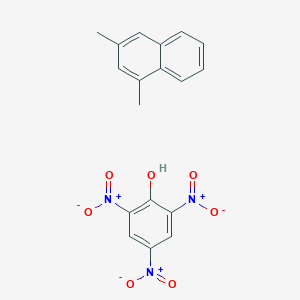
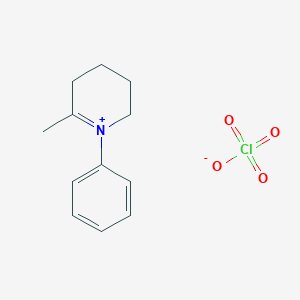


diphenyl-lambda~5~-phosphane](/img/structure/B14319512.png)
![1-[Chloro(4-methylphenyl)methyl]-4-phenoxybenzene](/img/structure/B14319524.png)
